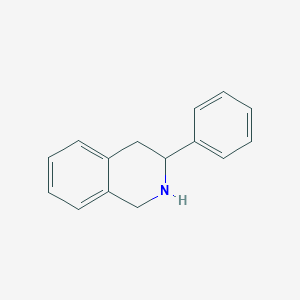

3-Phenyl-1,2,3,4-tetrahydroisoquinoline

Description

Significance of the Tetrahydroisoquinoline Heterocyclic System in Chemical Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a prominent structural motif found in a vast array of natural alkaloids and synthetically developed molecules. nih.govrsc.org This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry because its structure is amenable to chemical modifications that can interact with a wide range of biological targets. tandfonline.comresearchgate.net THIQ-based compounds, both natural and synthetic, exhibit a remarkable diversity of biological activities. nih.gov

The significance of the THIQ scaffold is underscored by its presence in numerous clinically relevant molecules and natural products with potent bioactivity. Research has demonstrated that derivatives of this scaffold possess pharmacological properties including antitumor, antibacterial, antiviral, anti-inflammatory, antifungal, and antimalarial effects. rsc.org The antitumor potential of the THIQ ring system has been a major focus, with several natural products containing this core having been investigated for their anticancer properties. tandfonline.comresearchgate.net This has led to the development of THIQ analogues that act as inhibitors or modulators of various cancer-related targets, such as epigenetic enzymes and anti-apoptotic proteins. tandfonline.com

The versatility of the THIQ framework stems from its amenability to synthesis through well-established chemical reactions like the Pictet-Spengler and Bischler-Napieralski reactions. nih.govrsc.org These synthetic routes allow chemists to readily introduce a variety of substituents at different positions on the heterocyclic ring, thereby enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. nih.gov

Positioning of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline within the THIQ Family for Academic Inquiry

Within the large family of THIQ derivatives, the position of substitution profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. While 1-substituted THIQs have been extensively studied, the 3-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a distinct and valuable area of academic inquiry. researchgate.net

The strategic placement of a phenyl group at the C-3 position offers a unique vector for chemical exploration. This position serves as a critical anchor point for modifications aimed at targeting specific enzyme active sites or protein-protein interfaces. For example, research into phosphodiesterase 4 (PDE4) inhibitors has shown that the introduction of rigid substituents at the C-3 position of the THIQ ring can be favorable for achieving subtype selectivity. ebi.ac.uk

Furthermore, 3-aryl tetrahydroisoquinolines are valuable synthetic intermediates. researchgate.net They serve as key building blocks for the construction of more complex, structurally related alkaloids, such as protoberberines and pavines. researchgate.net The 3-phenyl-THIQ scaffold is also a core component in the design of molecules that inhibit the MDM2-p53 interaction, a critical pathway in cancer progression. researchgate.net Another area of research involves using the carboxylic acid derivative at the C-3 position (THIQ-3-carboxylic acid) as a foundation for creating novel peptide-heterocycle hybrids with potential antimicrobial applications. acs.org This highlights the role of the 3-position as a versatile handle for developing new therapeutic agents through conjugation and hybrid molecule design.

Overview of Key Research Domains for 3-Phenyl-1,2,3,4-tetrahydroisoquinoline and Related Analogues

Research into 3-phenyl-1,2,3,4-tetrahydroisoquinoline and its analogues is concentrated in several key therapeutic areas, driven by the scaffold's ability to be tailored for specific biological targets.

Anticancer and Antitumor Activity: A significant domain of research is the development of anticancer agents. Diverse substituted 3-arylisoquinolines have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines. nih.gov Specific derivatives have been investigated as inhibitors of Kirsten rat sarcoma (KRas), a key oncogene in many cancers, particularly colon cancer. nih.gov For instance, certain THIQ derivatives bearing a substituted phenyl ring have shown significant KRas inhibition. nih.gov Another important anticancer strategy involves the disruption of the MDM2-p53 protein-protein interaction, and 3-aryl dihydroisoquinolones and tetrahydroisoquinolines have been identified as potential inhibitors in this context. researchgate.net

Phosphodiesterase 4 (PDE4) Inhibition: Analogues of 3-phenyl-tetrahydroisoquinoline are being actively investigated as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). researchgate.net Structure-activity relationship studies have revealed that substitution on the phenyl ring and the nature of the group at the C-3 position are critical for potent and selective PDE4B inhibition. ebi.ac.ukresearchgate.net

Antimicrobial Agents: The 3-phenyl-THIQ scaffold, particularly its carboxylic acid form, is being used to develop novel antimicrobial compounds. By conjugating 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with dipeptides, researchers have created hybrid molecules with promising activity against bacteria like Escherichia coli and various fungi. acs.org The cationic nature of these peptide conjugates allows them to interact with and disrupt bacterial cell membranes. acs.org

The table below summarizes selected research findings for 3-substituted THIQ analogues.

| Compound Class | Target/Application | Key Findings |

| 3-Arylisoquinolines | Antitumor Activity | Showed a broad spectrum of antitumor activity against five human tumor cell lines. nih.gov |

| THIQ derivatives with 4-chlorophenyl group | KRas Inhibition (Colon Cancer) | Exhibited significant KRas inhibition against multiple colon cancer cell lines, with IC50 values ranging from 0.9 to 10.7 μM. nih.gov |

| 3-Substituted Carboxylic Ester THIQs | PDE4B Inhibition | Compound showed potent inhibitory activity against PDE4B with an IC50 of 0.88 μM and high selectivity over PDE4D. ebi.ac.uk |

| THIQ-3-Carboxylic Acid Dipeptide Conjugates | Antimicrobial Activity | A conjugate containing histidine was 10 times more potent against E. coli than the standard drug ampicillin. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h1-9,15-16H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLDHZLAQOBNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Classical and Established Synthetic Routes to the Tetrahydroisoquinoline Core

Traditional methods for constructing the THIQ skeleton, such as the Pictet-Spengler and Bischler-Napieralski reactions, have been foundational in heterocyclic chemistry. These methods can be adapted to produce C3-substituted derivatives, although they are not without limitations. nih.gov

Pictet-Spengler Condensation and its Variants for Substituted Tetrahydroisoquinolines

First reported by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a robust method for synthesizing THIQs. thermofisher.comorganicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. organicreactions.org

The general mechanism proceeds via the formation of a Schiff base, which upon protonation, generates an electrophilic iminium ion. This intermediate then undergoes cyclization onto the electron-rich aromatic ring to form a spirocyclic intermediate, which subsequently rearranges and deprotonates to yield the final THIQ product.

To synthesize a 3-phenyl substituted THIQ using this method, a specifically substituted β-arylethylamine is required, namely a 2-aryl-1-phenylethanamine. The substitution pattern of the final product is directly determined by the structures of the amine and carbonyl reactants. While versatile, the Pictet-Spengler reaction often requires harsh conditions, such as strong acids and high temperatures, particularly for less activated aromatic rings. arkat-usa.org

Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is another cornerstone in isoquinoline (B145761) synthesis. wikipedia.org This two-step sequence begins with the intramolecular cyclodehydration of a β-phenylethylamide, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline (B110456) (DHIQ). nrochemistry.comorganic-chemistry.org The resulting DHIQ intermediate is then reduced to the corresponding tetrahydroisoquinoline. rsc.org

Two primary mechanisms are proposed for the cyclization step: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The choice of reagents and reaction conditions can influence the predominant pathway. nrochemistry.com

This method is particularly well-suited for creating substituted THIQs. For the synthesis of a 3-phenyl-THIQ, the starting material would be an N-acyl derivative of a β-phenylethylamine where the ethyl backbone contains a phenyl substituent at the appropriate position. For instance, the cyclization of N-acetyl-(1,2-diphenylethyl)amine would lead to a DHIQ with a phenyl group at the C3 position. Subsequent reduction using agents like sodium borohydride (B1222165) or catalytic hydrogenation furnishes the desired 3-phenyl-1,2,3,4-tetrahydroisoquinoline. rsc.orgrsc.org An asymmetric variant of this reaction has been developed using chiral phenylethylamides to produce trisubstituted THIQs with high diastereoselectivity. rsc.orgrsc.org

Modern Approaches for the Synthesis of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline and Related Analogs

Contemporary synthetic chemistry has introduced powerful catalytic strategies that offer enhanced control over stereochemistry and reaction efficiency, overcoming many limitations of classical methods.

Catalytic Synthesis Strategies

The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic systems for THIQ synthesis. A primary strategy involves the asymmetric reduction of prochiral 3,4-dihydroisoquinolines (DHIQs), the intermediates formed in the Bischler-Napieralski reaction. mdpi.com This includes transition-metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation.

Asymmetric Hydrogenation utilizes molecular hydrogen as the reductant in the presence of a chiral transition metal complex (e.g., based on iridium, rhodium, or ruthenium) to produce optically active THIQs. mdpi.com For example, iridium-catalyzed hydrogenation of quinolinium salts using a binaphane-derived JosiPhos ligand has been shown to produce 3-substituted THIQs with excellent activity and enantioselectivity. mdpi.com

Asymmetric Transfer Hydrogenation (ATH) employs a hydrogen donor, such as formic acid or isopropanol, in place of H₂ gas. Chiral ruthenium and rhodium complexes are commonly used to catalyze the transfer of hydrogen to the C=N bond of the DHIQ substrate, yielding chiral THIQs with high enantiomeric excess (ee). mdpi.com

| Catalyst/Ligand System | Substrate Type | Hydrogen Source | Key Findings | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | 1-Alkyl 3,4-DHIQs | H₂ | Effective in imidazolium (B1220033) ionic liquids. | Excellent | Excellent |

| Ir-catalyst with JosiPhos ligand | Quinolinium salts | H₂ | Produces 3-substituted THIQs. | High | High |

| Rh/diamine complex | 3,4-DHIQs | HCOOH/Et₃N | Provides THIQs with high efficiency. | up to 96% | up to 99% |

| Pd₂(dba)₃ with (S)-Siphos-PE | 2-Allylbenzylamines | Carboamination | Forms THIQs via C-N and C-C bond formation. nih.gov | Good | Good to Excellent |

Visible-light photoredox catalysis has emerged as a powerful tool for initiating organic transformations under mild conditions. In the context of THIQ chemistry, this approach is primarily used for the synthesis of derivatives by functionalizing the existing THIQ core, particularly at the C1 position.

The mechanism typically involves a photocatalyst, such as Ru(bpy)₃Cl₂ or an iridium complex, which, upon irradiation with visible light, becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with the N-aryl tetrahydroisoquinoline substrate. This process generates a nitrogen-centered radical cation, which readily undergoes deprotonation to form a nucleophilic α-amino radical at the C1 position. This highly reactive intermediate can be trapped by a variety of radical acceptors, such as Michael acceptors, to form new carbon-carbon bonds. acs.org This method allows for the direct C-H functionalization of the THIQ scaffold, providing a route to complex derivatives that would be difficult to access through classical means. acs.orgthieme-connect.com

| Photocatalyst | Substrate | Coupling Partner | Reaction Type | Key Outcome |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂ | N-Aryl THIQ | Michael Acceptors | Intermolecular Conjugate Addition | Formation of C1-alkylated THIQ derivatives. acs.org |

| [Ir(ppy)₂(dtb-bpy)]PF₆ | N-Aryl THIQ | Michael Acceptors | Intermolecular Conjugate Addition | Trapping of α-amino radicals. acs.org |

| Ir(ppy)₂Cl₂ | THIQ | 2-Bromobenzaldehyde, Phenylacetylene | A3 Redox-Neutral C1-Alkynylation | Synthesis of 1-alkynylated THIQ derivatives. thieme-connect.com |

Metal-mediated and Metal-free Synthetic Protocols

The synthesis of the THIQ framework can be accomplished with or without the use of metal catalysts, each approach offering distinct advantages.

Metal-mediated Protocols: Palladium and copper catalysts are frequently employed in the synthesis of N-aryl-THIQs. A notable sequence involves an initial reductive amination followed by a palladium-catalyzed Suzuki coupling to introduce a C-3/C-4 unit using 2-ethoxyvinyl pinacolboronate. thieme-connect.com This is followed by a cyclization step. thieme-connect.com Copper(II) chloride has also been used to catalyze the coupling of nonfunctionalized THIQs with organozinc reagents under aerobic conditions, proceeding through an iminium ion intermediate. organic-chemistry.org

Metal-free Protocols: Metal-free synthesis offers an alternative that avoids potential metal contamination in the final products. An oxidative C1 arylation of tetrahydroisoquinolines can be mediated by diethyl azodicarboxylate (DEAD) with aryl Grignard reagents. organic-chemistry.org For the core cyclization, the Bischler-Napieralski reaction can be conducted under very mild, metal-free conditions using bromotriphenoxyphosphonium bromide (TPPBr₂) at low temperatures. organic-chemistry.org This reagent activates N-acyl β-phenylethylamides, leading to efficient intramolecular cyclization. organic-chemistry.org

| Protocol Type | Key Reagent/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Metal-mediated | Palladium | Suzuki Coupling | thieme-connect.com |

| Metal-mediated | CuCl₂ | Coupling with Organozinc Reagents | organic-chemistry.org |

| Metal-free | Diethyl azodicarboxylate (DEAD) | Oxidative C1 Arylation | organic-chemistry.org |

| Metal-free | Bromotriphenoxyphosphonium bromide (TPPBr₂) | Bischler-Napieralski Cyclization | organic-chemistry.org |

Multistep Reaction Sequences

Complex THIQ derivatives are often assembled through carefully planned multistep sequences that allow for precise control over the final structure.

Reductive amination is a key strategy for forming the C-N bonds within the THIQ scaffold. One protocol begins with the intermolecular reductive amination of an ortho-brominated aromatic aldehyde and a primary aromatic amine using sodium cyanoborohydride (NaCNBH₃) to yield an N-aryl 2-bromobenzylamine (B1296416) intermediate. thieme-connect.com This intermediate is then elaborated and cyclized in a subsequent intramolecular reductive amination using a combination of triethylsilane and trifluoroacetic acid to form the final THIQ ring system. thieme-connect.com This approach is part of a broader class of tandem reactions that may initiate with a reduction followed by a reductive amination step to build the heterocyclic core. nih.govrsc.org

The construction of the isoquinoline core is fundamentally a cyclization reaction. The Bischler-Napieralski reaction is a cornerstone method, typically involving two main steps. rsc.org First, an N-acyl derivative of a β-phenylethylamine undergoes intramolecular cyclization, promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to generate a 3,4-dihydroisoquinoline (DHIQ) intermediate. rsc.orgnih.govgoogle.com This DHIQ is then reduced to the final 1,2,3,4-tetrahydroisoquinoline (B50084) using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. rsc.orgnih.gov The efficiency of the initial cyclization can be enhanced by electron-donating groups on the phenyl ring of the β-phenylethylamine. rsc.org Other notable cyclization strategies include the Pictet-Spengler condensation, Pummerer-type cyclizations, and intramolecular Friedel-Crafts reactions. organic-chemistry.orgrsc.orgsigmaaldrich.com

| Reaction Name | Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Bischler-Napieralski | N-acyl-β-phenylethylamine | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | rsc.orgnih.govnih.gov |

| Pictet-Spengler | β-phenylethylamine and aldehyde/ketone | Acid catalyst (e.g., BF₃·OEt₂) | - | 1,2,3,4-Tetrahydroisoquinoline | organic-chemistry.orgrsc.org |

| Pummerer-type | Sulfoxide precursor | Trifluoroacetic anhydride (B1165640), BF₃·OEt₂ | - | 1,2,3,4-Tetrahydroisoquinoline | sigmaaldrich.com |

| Friedel-Crafts | N,N-dibenzyl-α-aminol | In situ generated tosylate | - | 3-substituted-THIQ | organic-chemistry.org |

Tandem reactions, also known as cascade or domino reactions, offer an efficient route to complex molecules like THIQs by forming multiple chemical bonds in a single operation without isolating intermediates. nih.govrsc.org A significant challenge in THIQ synthesis is the construction of C-3 functionalized derivatives, which are less accessible than their C-1 counterparts. chemrxiv.org An advanced cascade approach has been developed to address this, proceeding under mild conditions through the successive formation of two iminium intermediates to create three new bonds in one sequence. chemrxiv.org Another related tandem process involves the annulation of phenylethanols and nitriles, promoted by trifluoromethanesulfonic anhydride (Tf₂O), to form the DHIQ scaffold. organic-chemistry.org

Stereoselective and Stereodivergent Synthesis of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers and Diastereomers

Controlling the three-dimensional arrangement of atoms is critical in medicinal chemistry. Stereoselective synthesis allows for the preparation of specific enantiomers or diastereomers of chiral THIQ derivatives.

Enantioselective Methodologies for Chiral 3-Phenyl-1,2,3,4-tetrahydroisoquinolines

The synthesis of single-enantiomer THIQs is a major focus of modern organic chemistry, often achieved through asymmetric catalysis. mdpi.com

Asymmetric Hydrogenation: A primary method for introducing chirality is the asymmetric hydrogenation or transfer hydrogenation of a prochiral 3,4-dihydroisoquinoline intermediate. nih.govmdpi.com This is accomplished using transition metal catalysts complexed with chiral ligands. For example, ruthenium complexes bearing ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyze the asymmetric transfer hydrogenation of 1-aryl DHIQs to furnish chiral THIQs with high enantiomeric excess. organic-chemistry.org Iridium-based catalysts are also highly effective for the asymmetric hydrogenation of N-heteroaromatics and imines. mdpi.com

Palladium-Catalyzed Carboamination: A distinct approach involves the palladium-catalyzed enantioselective carboamination of 2-allylbenzylamines. Using a palladium catalyst with a chiral ligand such as (S)-Siphos-PE, this reaction constructs the THIQ ring while simultaneously creating a C-C bond, a C-N bond, and a stereocenter, often a quaternary one, with high levels of asymmetric induction. nih.gov

Chiral Auxiliaries: Another effective strategy employs a chiral auxiliary. In a diastereoselective Bischler-Napieralski reaction, a chiral amine, such as (S)-methylbenzylamine, can be incorporated into the starting material. nih.gov This auxiliary directs the stereochemical outcome of the subsequent cyclization and reduction steps, leading to the formation of the THIQ product as a single diastereomer, after which the auxiliary can be removed. nih.gov Radical cyclization from precursors derived from L-Dopa, an enantiomerically pure starting material, also provides a route to chiral cis-1-substituted THIQs. bohrium.com

| Methodology | Catalyst/Reagent | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Arene/Ru/TsDPEN complexes | 1-Aryl Dihydroisoquinoline | Creates chiral center at C1 via reduction | organic-chemistry.org |

| Asymmetric Hydrogenation | Iridium-based catalysts | Imines / N-Heteroaromatics | Effective for asymmetric reduction | mdpi.com |

| Enantioselective Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | 2-Allylbenzylamine | Forms C-C, C-N bonds and stereocenter | nih.gov |

| Chiral Auxiliary | (S)-methylbenzylamine | Amide precursor for Bischler-Napieralski | Diastereoselective cyclization/reduction | nih.gov |

| Radical Cyclization | nBu₃SnH/AIBN | Bromoimidate ester from L-Dopa | Intramolecular cyclization with chirality transfer | bohrium.com |

Control of Diastereoselectivity in Multi-chiral Center Derivatives

The synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives possessing multiple chiral centers presents a significant synthetic challenge, as the relative stereochemistry of these centers profoundly influences the molecule's biological activity. Consequently, developing methodologies that allow for precise control over diastereoselectivity is a key area of research. Strategies often rely on substrate control, auxiliary control, or catalyst control to dictate the stereochemical outcome of key bond-forming reactions.

Beyond the Pictet-Spengler reaction, other methodologies have been developed to control the stereochemistry at different positions of the tetrahydroisoquinoline ring. The diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline has been examined as a route to prepare both cis- and trans-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. The choice of allylating reagent was found to be crucial in determining the stereochemical outcome. Reactions employing allyltin (B8295985) or allylsilane in the presence of alkyl chloroformate predominantly yielded the trans isomer, whereas reagents such as allyllithium, triallylborane, and diallylzinc favored the formation of the cis product. researchgate.net

Radical cyclization offers another effective strategy for diastereospecific synthesis. An enantioselective synthesis of cis-1-substituted tetrahydroisoquinolines was demonstrated starting from L-Dopa methyl ester. bohrium.com In this process, an aryl radical generated from a bromoimidate ester undergoes a 6-endo cyclization, affording the cis-tetrahydroisoquinoline product exclusively. The observed selectivity is attributed to a conformational preference for a chair-like six-membered transition state. bohrium.com

Modern cycloaddition reactions also provide access to complex chiral tetrahydroisoquinolines with high diastereoselectivity. A [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones has been developed, constructing an array of tetrahydroisoquinoline derivatives with good to excellent diastereoselectivities, in some cases exceeding a 25:1 diastereomeric ratio (dr). nih.gov

The table below summarizes various methodologies for the diastereoselective synthesis of multi-chiral substituted tetrahydroisoquinolines.

Table 1. Methodologies for Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives

| Synthetic Method | Key Reagents / Conditions | Substrate Type | Diastereomeric Ratio (dr) | Product Stereochemistry |

|---|---|---|---|---|

| Pictet-Spengler Reaction | Lewis Acids | N-(phenylsulfonyl)alkyloxazolidinone | High | trans digitellinc.comnih.gov |

| Pictet-Spengler Reaction | Kinetic control, varying ester group size | Tryptophan esters and aldehydes | Controlled | cis hw.ac.uk |

| Allylation | Allyltin or allylsilane, alkyl chloroformate | 3,4-dihydro-4-phenylisoquinoline | Moderate | trans researchgate.net |

| Allylation | Allyllithium, triallylborane, diallylzinc | 3,4-dihydro-4-phenylisoquinoline | Predominantly cis | cis researchgate.net |

| Radical Cyclization | nBu₃SnH / AIBN | Bromoimidate ester from L-Dopa | Exclusive | cis bohrium.com |

Chemical Reactivity and Transformations of the 3 Phenyl 1,2,3,4 Tetrahydroisoquinoline Scaffold

Reaction Mechanisms Governing Transformations of the THIQ Core

The formation and key reactions of the tetrahydroisoquinoline core are governed by well-established organic reaction mechanisms. These pathways typically involve the generation of reactive intermediates that facilitate the crucial bond-forming steps.

A central feature in the chemistry of the 3-phenyl-1,2,3,4-tetrahydroisoquinoline system is the involvement of iminium ion intermediates. These electrophilic species are pivotal in the cyclization reactions that form the tetrahydroisoquinoline nucleus itself, such as the Pictet-Spengler and Bischler-Napieralski reactions. depaul.eduwikipedia.orgwikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The mechanism begins with the formation of a Schiff base from the amine and the carbonyl compound. In the presence of acid, the nitrogen of the Schiff base is protonated to form a highly electrophilic iminium ion. depaul.edujk-sci.com This iminium ion then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic carbon of the iminium ion. depaul.edusciengine.com Subsequent deprotonation re-aromatizes the ring, yielding the tetrahydroisoquinoline product. jk-sci.com For less nucleophilic aromatic rings, such as a simple phenyl group, this reaction often requires harsher conditions, like strong acids and higher temperatures. wikipedia.orgchemeurope.com

The Bischler-Napieralski reaction is another cornerstone for THIQ synthesis, proceeding through a related electrophilic intermediate. wikipedia.orgrsc.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.com The mechanism is believed to involve the formation of a nitrilium ion intermediate, which is a potent electrophile. wikipedia.orgorganic-chemistry.org This intermediate then undergoes intramolecular electrophilic attack on the aromatic ring to form a 3,4-dihydroisoquinoline (B110456). rsc.orgnrochemistry.com This dihydroisoquinoline intermediate is then subsequently reduced to the final 1,2,3,4-tetrahydroisoquinoline (B50084). rsc.org

Iminium ions are not only crucial for the synthesis of the THIQ core but also for its functionalization. For example, oxidative coupling reactions at the C1 position can proceed through the formation of an iminium ion intermediate, which is then attacked by a nucleophile. organic-chemistry.org

Neighboring group participation (NGP) refers to the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.orgchemeurope.com This intramolecular participation can significantly affect reaction rates and stereochemistry. wikipedia.org In the context of the 3-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold, the phenyl group at the C3 position can potentially act as a neighboring group.

Aromatic rings can participate in reactions by forming a bridged intermediate known as a phenonium ion . scribd.comlibretexts.org This occurs when the π-electrons of the phenyl ring attack an adjacent electrophilic center, leading to a stabilized, resonance-delocalized carbocation. libretexts.org While specific studies on NGP by the C3-phenyl group in this exact scaffold are not extensively detailed in readily available literature, the principle is well-established. For instance, in a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols, the formation of a phenonium ion has been proposed as a key intermediate. organic-chemistry.org This suggests that in reactions involving the generation of a carbocation or an electrophilic center at a position adjacent to the C3-phenyl group, participation from this group to form a phenonium ion is a mechanistic possibility that could influence the reaction's outcome.

Derivatization and Functionalization Strategies on the 3-Phenyl-1,2,3,4-tetrahydroisoquinoline System

Once the core 3-phenyl-1,2,3,4-tetrahydroisoquinoline structure is synthesized, it can be further modified at several positions to generate analogues with diverse properties. Key functionalization strategies target the secondary amine, the aromatic rings, and the saturated heterocyclic ring.

The secondary amine at the N2 position of the tetrahydroisoquinoline ring is a common site for derivatization due to its nucleophilicity.

N-Acylation is a fundamental transformation. It is not only a key step in the Bischler-Napieralski synthesis of the core ring system (where a β-phenylethylamine is acylated before cyclization) but also a common method for derivatization. rsc.orgnih.gov The reaction typically involves treating the 3-phenyl-THIQ with an acyl chloride or acid anhydride (B1165640) in the presence of a base to yield the corresponding N-acyl derivative. These N-acyl compounds themselves have been investigated for their pharmacological activities. nih.gov

N-Alkylation introduces alkyl groups onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the hydrogen halide formed during the reaction. Reductive amination, where the THIQ is reacted with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

| Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acyl chlorides, Acid anhydrides | N-Amide | rsc.orgnih.gov |

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Base | N-Alkyl THIQ (Tertiary Amine) | rsc.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl THIQ (Tertiary Amine) | - |

Both the pendant phenyl ring at C3 and the fused benzene (B151609) ring of the tetrahydroisoquinoline moiety are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The feasibility and regioselectivity of these substitutions depend on the existing substituents on the rings and the reaction conditions.

The fused benzene ring (A-ring) of the THIQ nucleus is generally activated towards electrophilic substitution due to the electron-donating nature of the attached heterocyclic ring. Substitutions, such as nitration, halogenation, and Friedel-Crafts reactions, can be performed, with the position of substitution being directed by any existing groups on the ring. For instance, studies on ring-substituted THIQs have explored the effects of hydroxyl and methoxy (B1213986) groups at various positions on the A-ring for biological activity. nih.gov

Similarly, the C3-phenyl ring can undergo electrophilic substitution. The directing effects of the alkyl substituent (the THIQ core) and any other groups on this phenyl ring will determine the position of the incoming electrophile. The synthesis of various 1-aryl-substituted THIQs, where the nature and substitution pattern of the aryl group are varied, is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov The presence of electron-donating groups on the aromatic rings generally facilitates electrophilic substitution reactions. acs.orgiisc.ac.in

The oxidation state of the heterocyclic ring can be readily modified.

Reduction pathways are integral to the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinolines, particularly via the Bischler-Napieralski route. The initial cyclization product is a 3-phenyl-3,4-dihydroisoquinoline. rsc.org This imine-containing intermediate is then reduced to the corresponding tetrahydroisoquinoline. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride, and catalytic hydrogenation. rsc.orgnih.gov The choice of reducing agent can be critical, especially in the presence of other reducible functional groups.

Oxidation of the 3-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold can lead to the formation of the corresponding 3-phenyl-3,4-dihydroisoquinoline or the fully aromatic 3-phenylisoquinoline. organic-chemistry.orgorganic-chemistry.org Various oxidizing agents can be employed for this dehydrogenation process. This transformation can be synthetically useful for creating different classes of isoquinoline-based compounds from a common tetrahydroisoquinoline precursor.

| Transformation | Starting Material | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| Reduction | 3-Phenyl-3,4-dihydroisoquinoline | 3-Phenyl-1,2,3,4-tetrahydroisoquinoline | NaBH₄, Catalytic Hydrogenation | rsc.orgnih.gov |

| Oxidation (Dehydrogenation) | 3-Phenyl-1,2,3,4-tetrahydroisoquinoline | 3-Phenyl-3,4-dihydroisoquinoline or 3-Phenylisoquinoline | Various oxidizing agents | organic-chemistry.orgorganic-chemistry.org |

Scaffold Elaboration and Synthesis of Complex Polycyclic Structures

The 3-phenyl-1,2,3,4-tetrahydroisoquinoline core represents a privileged scaffold in medicinal chemistry and a versatile building block for the synthesis of more complex, polycyclic molecular architectures. The strategic positioning of the phenyl group at the C3 position, along with the inherent reactivity of the tetrahydroisoquinoline nucleus, allows for a variety of scaffold elaboration strategies. These transformations often leverage classic cyclization reactions to construct additional rings, leading to the formation of intricate systems, some of which are analogues of naturally occurring alkaloids. Key methodologies for this purpose include intramolecular cyclization reactions such as the Bischler-Napieralski and Pictet-Spengler reactions, as well as intramolecular Friedel-Crafts-type alkylations.

These reactions are instrumental in forging new carbon-carbon and carbon-nitrogen bonds, thereby expanding the molecular complexity of the parent scaffold. The nature of the substituents on both the phenyl ring and the tetrahydroisoquinoline nitrogen atom plays a crucial role in directing the course of these cyclizations and influencing the yields of the resulting polycyclic products.

A significant application of these elaboration strategies is the synthesis of protoberberine and benzo[a]quinolizidine alkaloids and their derivatives. These classes of compounds are of considerable interest due to their diverse biological activities. The 3-phenyl-tetrahydroisoquinoline framework can be functionalized and subsequently cyclized to afford these tetracyclic and pentacyclic systems.

For instance, the Bischler-Napieralski reaction, which typically involves the cyclization of a β-arylethylamide, can be adapted to N-acylated 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. nih.govorganic-chemistry.orgwikipedia.org This powerful transformation allows for the construction of a new six-membered ring, leading to the formation of dihydroisoquinolines which can be further elaborated. wikipedia.org Similarly, the Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, provides another avenue for the synthesis of complex heterocyclic systems from appropriately substituted 3-phenyl-tetrahydroisoquinoline precursors. organicreactions.orgthermofisher.comwikipedia.org

Furthermore, intramolecular Friedel-Crafts reactions offer a direct method for the formation of new rings by exploiting the aromatic character of the pendant phenyl group at C3. nih.gov This approach, often catalyzed by Lewis or Brønsted acids, can lead to the stereoselective formation of rigid polycyclic structures. The efficiency and regioselectivity of these cyclizations are highly dependent on the reaction conditions and the substitution pattern of the starting material.

The following data tables summarize key research findings on the elaboration of the 3-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold into more complex polycyclic structures, highlighting the diversity of synthetic strategies and the resulting molecular frameworks.

Table 1: Synthesis of Protoberberine Analogues via Bischler-Napieralski Cyclization

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-(2-(3,4-dimethoxyphenyl)acetyl)-3-phenyl-1,2,3,4-tetrahydroisoquinoline | POCl₃, Toluene, reflux | 10,11-Dimethoxy-2-phenyl-5,6-dihydrodibenzo[a,g]quinolizinium chloride | 78 | researchgate.net |

| N-(2-(3,4-methylenedioxyphenyl)acetyl)-3-phenyl-1,2,3,4-tetrahydroisoquinoline | PPA, 120 °C | 2-Phenyl-10,11-methylenedioxy-5,6-dihydrodibenzo[a,g]quinolizinium salt | 65 | nih.gov |

| N-(2-(4-methoxyphenyl)acetyl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Tf₂O, CH₂Cl₂, 0 °C to rt | 2-(4-Chlorophenyl)-11-methoxy-5,6-dihydrodibenzo[a,g]quinolizinium triflate | 85 | acs.org |

Table 2: Elaboration into Benzo[a]quinolizidine Systems

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Phenyl-1,2,3,4-tetrahydroisoquinoline | Pictet-Spengler Reaction | (CH₂O)n, HCOOH, reflux | 2-Phenyl-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine | 72 | nih.gov |

| N-Cbz-3-phenyl-1,2,3,4-tetrahydroisoquinoline | Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization | 1. DDQ, NaNO₂, TFA, Allyltributylstannane 2. Hoveyda-Grubbs II, Phenyl vinyl ketone 3. H₂, Pd/C | 4-Benzoyl-2-phenyl-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizidine | 68 (over 3 steps) | nih.gov |

| 1-Methyl-3-phenyl-3,4-dihydroisoquinoline | Castagnoli-Cushman Reaction | Glutaric anhydride, Xylene, 120 °C | 1-Methyl-3-phenyl-benzo[a]quinolizidin-4-one derivative | 55 | acs.orgnih.gov |

Table 3: Intramolecular Friedel-Crafts and Related Cyclizations

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Allyl-3-(4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Iridium-Catalyzed Intramolecular Allylic Alkylation | [Ir(cod)Cl]₂, Ligand, DBU, Toluene, 80 °C | 6-Phenyl-5,6,8,9-tetrahydro-4bH-benzo[a]carbazole derivative | 92 | nih.gov |

| 2-(2-(3-Phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)benzaldehyde | Intramolecular Prins/Friedel-Crafts Cyclization | BF₃·OEt₂, CH₂Cl₂, -78 °C to rt | Polycyclic bridged ether | 61 | nih.gov |

Advanced Spectroscopic and Analytical Characterization in 3 Phenyl 1,2,3,4 Tetrahydroisoquinoline Research

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within the 3-Phenyl-1,2,3,4-tetrahydroisoquinoline molecule. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint that is characteristic of the compound's structure.

The IR spectrum of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The presence of the secondary amine (N-H) in the tetrahydroisoquinoline ring gives rise to a characteristic stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The precise position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H stretching vibrations from both the phenyl group and the fused benzene (B151609) ring of the isoquinoline (B145761) core are expected to appear at wavenumbers above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methylene (B1212753) groups in the heterocyclic ring occur at lower frequencies, generally in the 2850-2960 cm⁻¹ range.

The carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings produce a series of characteristic bands in the 1450-1600 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. Furthermore, the C-N stretching vibration of the secondary amine is typically found in the 1250-1350 cm⁻¹ region.

While experimental IR spectra for the parent 1,2,3,4-tetrahydroisoquinoline (B50084) are available, the specific spectrum for the 3-phenyl derivative will show distinct features related to the phenyl substituent. scirp.org Computational studies using methods like Density Functional Theory (DFT) can complement experimental data by predicting vibrational frequencies and aiding in the precise assignment of observed spectral bands. patsnap.comsielc.com

Below is a table summarizing the expected characteristic IR absorption bands for the key functional groups in 3-Phenyl-1,2,3,4-tetrahydroisoquinoline, based on data from related tetrahydroisoquinoline derivatives. mdpi.compharm.or.jp

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N (Amine) | Stretch | 1250 - 1350 |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 |

This interactive table summarizes the primary IR frequencies used for functional group identification in 3-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the aromatic rings, often produce strong signals in the Raman spectrum, making it particularly useful for analyzing the carbocyclic portions of the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For chiral compounds like 3-Phenyl-1,2,3,4-tetrahydroisoquinoline, single-crystal X-ray diffraction is the gold standard for unambiguously establishing the absolute configuration of its stereocenter at the C3 position. nih.govmasterorganicchemistry.com

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed.

For an enantiomerically pure sample of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline, X-ray crystallography can determine whether the configuration at the C3 chiral center is R or S. This is achieved by analyzing the anomalous dispersion effects of the scattered X-rays. patsnap.comacs.org The Flack parameter, a value refined during the structure solution process, is a critical indicator for assigning the absolute structure. A Flack parameter close to zero for a given enantiomeric model confirms the correctness of that assignment, whereas a value close to one indicates that the inverted structure is the correct one. patsnap.comnih.gov

The table below outlines the key crystallographic parameters that are determined from an X-ray diffraction experiment.

| Parameter | Description | Significance for 3-Phenyl-1,2,3,4-tetrahydroisoquinoline |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Dictates the packing arrangement of molecules in the solid state. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Provides fundamental data about the crystal's structure. |

| Bond Lengths & Angles | The precise distances between atoms and the angles between bonds. | Confirms the connectivity and geometry of the tetrahydroisoquinoline and phenyl rings. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Determines the puckering of the heterocyclic ring (e.g., half-chair) and substituent orientation. |

| Flack Parameter | A parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal structure. | Unambiguously assigns the absolute configuration (R or S) at the C3 stereocenter. |

This interactive table highlights the crucial information obtained from X-ray crystallography in the structural analysis of chiral molecules.

Chiral Purity Assessment and Enantiomeric Excess Determination

Since the C3 position of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline is a stereocenter, the compound can exist as a pair of enantiomers, (R)- and (S)-3-Phenyl-1,2,3,4-tetrahydroisoquinoline. Assessing the chiral purity, or enantiomeric excess (ee), of a sample is crucial, particularly in pharmaceutical contexts where enantiomers can have different biological activities.

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through a solution of the compound. masterorganicchemistry.com Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is denoted by a plus sign (+) for dextrorotatory (clockwise) or a minus sign (-) for levorotatory (counter-clockwise). khanacademy.orgyoutube.com

The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation, α, using the following formula:

[α] = α / (l × c)

where 'l' is the path length of the sample tube in decimeters (dm) and 'c' is the concentration of the solution in grams per milliliter (g/mL). masterorganicchemistry.com The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line, 589 nm).

An enantiomerically pure sample of an enantiomer of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline will have a characteristic specific rotation value. For example, a pure sample of (S)-2-butanol is dextrorotatory (+), while its enantiomer, (R)-2-butanol, is levorotatory (-). masterorganicchemistry.com It is important to note that there is no direct correlation between the R/S configuration and the direction of optical rotation (+/-). youtube.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive ([α] = 0) because the rotations of the individual enantiomers cancel each other out. khanacademy.org

By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated:

% ee = ([α]observed / [α]pure enantiomer) × 100

This method provides a rapid assessment of chiral purity, although it is generally less precise than chromatographic methods.

A highly accurate and widely used method for determining the enantiomeric excess of chiral amines like 3-Phenyl-1,2,3,4-tetrahydroisoquinoline involves derivatization with a chiral reagent to form a pair of diastereomers. scirp.org Enantiomers possess identical physical properties and are therefore indistinguishable by standard chromatographic techniques (e.g., GC or HPLC) using an achiral stationary phase. Diastereomers, however, have different physical properties and can be separated. scirp.org

The process involves reacting the racemic or enantiomerically enriched 3-Phenyl-1,2,3,4-tetrahydroisoquinoline with a single, pure enantiomer of a chiral derivatizing agent. A common reagent for this purpose is (-)-(1R)-menthyl chloroformate. scirp.orgscirp.org This reaction converts the pair of enantiomers into a pair of diastereomeric carbamates.

(R)-3-Phenyl-1,2,3,4-tetrahydroisoquinoline + (-)-Menthyl Chloroformate → (R,R)-Diastereomer

(S)-3-Phenyl-1,2,3,4-tetrahydroisoquinoline + (-)-Menthyl Chloroformate → (S,R)-Diastereomer

These resulting diastereomers can then be separated and quantified using standard gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a conventional achiral column. scirp.orgscirp.org The relative areas of the two peaks in the chromatogram correspond directly to the ratio of the enantiomers in the original sample, allowing for a precise calculation of the enantiomeric excess. This derivatization method has been successfully applied to a variety of substituted tetrahydroisoquinolines. scirp.orgscirp.org

Alternatively, direct separation of enantiomers can be achieved without derivatization by using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based and cyclodextrin-based columns are commonly used for the enantioseparation of tetrahydroisoquinoline alkaloids and their derivatives. nih.gov

Computational Chemistry and Molecular Modeling of 3 Phenyl 1,2,3,4 Tetrahydroisoquinoline

Density Functional Theory (DFT) Studies on the Tetrahydroisoquinoline Scaffold

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the general 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, DFT studies have been instrumental in understanding its fundamental characteristics.

Electronic Structure and Frontier Molecular Orbital Analysis

For the unsubstituted THIQ molecule, frontier molecular orbital (FMO) calculations, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have been performed. researchgate.net These calculations are crucial for understanding the molecule's reactivity, as the HOMO and LUMO are the primary orbitals involved in chemical reactions. fiveable.menumberanalytics.com Analysis of the electron density plots associated with these orbitals helps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For instance, in a typical analysis, the HOMO might be localized on the benzene (B151609) ring and the nitrogen atom, indicating these are likely sites for electrophilic attack, while the LUMO distribution would indicate probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. acs.org

Reaction Profile and Activation Energy Calculations

DFT calculations are also employed to map out the energy profile of chemical reactions, identifying transition states and calculating activation energies. chemguide.co.uk This provides insight into reaction mechanisms and rates. While specific reaction profiles involving 3-phenyl-THIQ are not documented in the searched literature, such studies are common for understanding synthetic pathways like the Pictet-Spengler or Bischler-Napieralski reactions, which are typically used to generate C-1 substituted THIQs. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The flexible, non-aromatic portion of the tetrahydroisoquinoline ring allows it to adopt several different three-dimensional shapes, or conformations. Computational methods are essential for exploring these possibilities.

Identification of Low-Energy Conformers

Studies on the unsubstituted THIQ core have identified two primary low-energy conformers. researchgate.net These are twisted-chair conformations where the hydrogen on the nitrogen atom is either in a pseudo-axial or a pseudo-equatorial position. The energy difference between these conformers is very small, often calculated to be within 60 ± 30 cm⁻¹. researchgate.net The potential energy surface (PES) for THIQ shows three inequivalent energy minima in its ground state (S0). researchgate.net The identification of the global minimum (the most stable conformer) can be sensitive to the computational method and basis set used. researchgate.net

Influence of Substituents on Conformation

The presence and position of substituents can significantly influence the conformational preferences of the THIQ ring. For example, studies on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which has a carboxylic acid group at the C-3 position, show distinct conformational preferences dictated by the substituent. nih.gov Similarly, research on 3-methyl and 3-ethyl-THIQ suggests that the active site of certain enzymes is spatially compact around the C-3 position, indicating that the conformation of these substituted analogs is critical for their biological activity. nih.gov It is expected that a bulky phenyl group at the C-3 position would have a profound impact on the ring's preferred conformation, likely favoring a state that minimizes steric hindrance, but specific computational studies to confirm this are lacking.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing insight into their dynamic behavior and conformational flexibility. MD simulations have been performed on various THIQ derivatives, often to understand how they interact with biological targets like enzymes or receptors. tandfonline.commdpi.com A typical simulation might run for a duration like 100 nanoseconds to analyze the stability of the molecule's conformation or its binding mode within a protein's active site. tandfonline.commdpi.com Such simulations for 3-phenyl-THIQ would be valuable for drug design, but specific studies have not been identified.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. wikipedia.org These models are instrumental in predicting the activity of new chemical entities. A specialized branch of QSAR is the three-dimensional QSAR (3D-QSAR), which considers the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. iupac.orgijpsonline.com

In the context of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, QSAR studies have been employed to delineate the structural features crucial for their biological activities, such as tumor specificity. One such study on a series of 38 THIQ derivatives investigated the relationship between their cytotoxicity against normal and tumor cells and various chemical descriptors calculated using quantum chemical methods. iiarjournals.orgnih.gov The tumor specificity was quantified using an index, and its correlation with 17 chemical descriptors was analyzed. Among these, the water-accessible surface area (WSA) demonstrated the highest correlation with tumor specificity, indicating the importance of molecular size and shape in selective cytotoxicity. iiarjournals.orgnih.gov

CoMFA studies have further elucidated the structure-activity relationships for isoquinoline (B145761) derivatives. For instance, a CoMFA study on a series of 3-arylisoquinoline derivatives with antitumor activity revealed a strong correlation between their cytotoxic effects and electrostatic, steric, and hydrophobic factors. nih.gov The predictive capability of the CoMFA model was found to be significant, with a cross-validated r² value of 0.721. nih.gov

Another study focused on tetrahydroisoquinoline-ethyl-phenylamine derivatives as P-glycoprotein (P-gp) modulators, which are important in overcoming multidrug resistance in cancer. nih.gov This research utilized Topomer CoMFA and Hologram QSAR (HQSAR) to build predictive models. The developed models showed good statistical significance, which is essential for the reliable prediction of the activity of new compounds. nih.gov The analysis of CoMFA contour maps indicated that substitutions at the R1 position of the benzene ring are critical for the inhibitory effect; specifically, bulkier and more polar groups tend to enhance the activity. nih.gov

| QSAR/CoMFA Study | Compound Series | Biological Activity | Key Findings & Statistical Data |

| QSAR Analysis iiarjournals.orgnih.gov | 1,2,3,4-Tetrahydroisoquinoline derivatives | Tumor-specificity | Water-accessible surface area (WSA) showed the highest correlation with the tumor-specificity index. |

| CoMFA Analysis nih.gov | 3-Arylisoquinoline derivatives | Antitumor activity (human melanoma) | Electrostatic, steric, and hydrophobic fields are strongly correlated with activity. Cross-validated r² = 0.721. |

| Topomer CoMFA & HQSAR nih.gov | Tetrahydroisoquinoline-ethyl-phenylamine series | P-gp modulation (MDR) | Topomer CoMFA: q² = 0.536, r² = 0.975. HQSAR: q² = 0.777, r² = 0.956. Bulky, polar groups at the R1 position enhance activity. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivative, and its biological target, typically a protein or enzyme.

Molecular docking studies on various tetrahydroisoquinoline (THIQ) derivatives have provided valuable insights into their mechanisms of action. For example, to understand the anti-angiogenesis and anti-cancer activities of certain THIQ derivatives, docking studies were performed on targets like KRas and VEGF receptors. nih.gov These studies revealed that active compounds could form hydrogen bonds with key amino acid residues in the active site, such as THR 74, which helps to explain their inhibitory activity. nih.gov

In another study, novel tetrahydroisoquinoline-4-carboxylates were designed and evaluated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in tumor growth and metastasis. nih.gov Molecular docking was used to predict the binding modes of these compounds within the MMP active site, guiding the design and synthesis of potent inhibitors. nih.gov

The versatility of the tetrahydroisoquinoline scaffold has also been explored in the context of antiviral agents. Docking studies of THIQ analogs as potential HIV-1 reverse transcriptase (RT) inhibitors showed that these molecules can adopt a "butterfly-like" conformation within the non-nucleoside binding pocket of the enzyme. rsc.org The 6,7-dimethoxy substituted THIQs were found to establish important hydrophobic contacts with key residues like Tyr-181, Tyr-188, and Trp-229. rsc.org Similarly, THIQ derivatives have been investigated as inhibitors of the influenza virus PAN endonuclease. Docking revealed that these compounds could occupy the active site, form hydrophobic interactions with residues such as His 41, and chelate the essential manganese ions required for enzyme function. rsc.org

Furthermore, molecular modeling and conformational analysis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines have been instrumental in refining the pharmacophore model for D1 dopamine (B1211576) receptor antagonists. psu.edu These studies help to understand the influence of substituent positions and the orientation of the phenyl ring on binding affinity. psu.edu

| Target Protein/Receptor | THIQ Derivative Series | Therapeutic Area | Key Interacting Residues/Interactions |

| KRas / VEGF Receptors nih.gov | Tetrahydroisoquinoline (THIQ) derivatives | Anti-cancer, Anti-angiogenesis | Hydrogen bonding with THR 74. |

| Matrix Metalloproteinases (MMPs) nih.gov | Tetrahydroisoquinoline-4-carboxylates | Anti-cancer | Prediction of binding modes to guide inhibitor design. |

| HIV-1 Reverse Transcriptase rsc.org | 6,7-Dimethoxy THIQ analogs | Anti-viral (HIV) | Hydrophobic contacts with Tyr-181, Tyr-188, Trp-229. |

| Influenza PAN Endonuclease rsc.org | THIQ derivatives | Anti-viral (Influenza) | Hydrophobic contacts with His 41; chelation of Mn²⁺ ions. |

| D1 Dopamine Receptor psu.edu | 1-Phenyl-1,2,3,4-tetrahydroisoquinolines | Neurology | Refinement of antagonist pharmacophore model. |

Structure Activity Relationship Sar Studies of 3 Phenyl 1,2,3,4 Tetrahydroisoquinoline Analogs

Systematic Modification of the 3-Phenyl-1,2,3,4-tetrahydroisoquinoline Scaffold

Systematic modification of the 3-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone of medicinal chemistry efforts to optimize its biological activity. Researchers explore the chemical space around the core structure by introducing a variety of substituents at several key positions. These modifications are typically guided by the goal of enhancing potency, selectivity, solubility, and metabolic stability. nih.gov

Key positions for modification include:

The Nitrogen Atom (N-2): The secondary amine at the N-2 position is a frequent site for substitution. Modifications can range from small alkyl groups to larger, more complex moieties like aryl, acyl, and heteroaryl groups. The nature, size, and lipophilicity of the N-2 substituent can profoundly affect potency and metabolic stability. For instance, in the development of antimalarial agents, replacing a metabolically labile iso-butyl group with a stable N-2,2,2-trifluoroethyl substituent was a critical step in identifying ideal lead candidates. nih.gov

The Phenyl Ring at C-3: The phenyl group itself can be substituted with various functional groups at the ortho, meta, and para positions. These substitutions are used to probe the electronic and steric requirements of the target's binding pocket.

The Isoquinoline (B145761) Core: The aromatic ring of the isoquinoline nucleus (positions C-5, C-6, C-7, and C-8) and the aliphatic portion (C-1 and C-4) are also targets for modification. nih.govbath.ac.uknih.gov For example, studies on inhibitors of 17β-hydroxysteroid dehydrogenase 1 found that a hydroxyl group at the C-6 position was favorable for activity. bath.ac.uknih.gov Likewise, lipophilic substitutions at the C-1 or C-4 positions also proved beneficial. bath.ac.uknih.gov

Hit-to-lead optimization campaigns often involve creating focused libraries of compounds where different groups are systematically substituted at these positions to map out the SAR landscape and improve pharmacological profiles. nih.gov

Influence of Substituents on Molecular Target Interaction and Binding Affinity

The introduction of substituents onto the 3-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold directly influences how the molecule interacts with its biological target. These interactions are governed by the specific positional, electronic, and steric properties of the added functional groups.

The location of a substituent on either the C-3 phenyl ring or the isoquinoline core is critical in determining binding affinity. Different regions of a target's binding site have unique topographies and electrostatic environments, meaning a beneficial substituent at one position may be detrimental at another.

For instance, in the development of dopamine (B1211576) D1 receptor antagonists based on the 1-phenyl-tetrahydroisoquinoline scaffold, it was found that 6-halo (bromo or chloro) substituents on the isoquinoline core resulted in good binding affinity. psu.edu In contrast, a 6,7-dihydroxy substitution significantly lowered affinity, and monohydroxy substitutions at either the 6- or 7-position resulted in no significant affinity. psu.edu Similarly, SAR studies on inhibitors for Mycobacterium tuberculosis revealed that large substituents at the C-5 position were well-tolerated, while an N-methylpiperazine was the preferred group at the C-8 position. nih.gov

On the C-3 phenyl ring, the position of electron-donating or electron-withdrawing groups can fine-tune activity. Studies have shown a preference for electron-donating groups at the para position and electron-withdrawing groups at the meta position for certain targets. nih.gov

| Scaffold Position | Substituent Type | Observed Effect on Affinity/Activity | Target/Activity Class | Reference |

|---|---|---|---|---|

| C-6 (Isoquinoline) | Halo (Br, Cl) | Favorable | Dopamine D1 Receptor | psu.edu |

| C-6, C-7 (Isoquinoline) | Dihydroxy | Decreased Affinity | Dopamine D1 Receptor | psu.edu |

| C-6 (Isoquinoline) | Hydroxyl | Favorable | 17β-Hydroxysteroid Dehydrogenase 1 | bath.ac.uknih.gov |

| C-5 (Isoquinoline) | Large groups (e.g., Benzyl) | Well-tolerated | Mycobacterium tuberculosis | nih.gov |

| C-8 (Isoquinoline) | N-methylpiperazine | Preferred | Mycobacterium tuberculosis | nih.gov |

| Para (Phenyl Ring) | Electron Donating Group (EDG) | Generally Favorable | General SAR | nih.gov |

| Meta (Phenyl Ring) | Electron Withdrawing Group (EWG) | Generally Favorable | General SAR | nih.gov |

The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can alter the charge distribution across the molecule, influencing electrostatic interactions with the target protein. mdpi.com For example, the presence of electron-withdrawing groups like halogens on the phenyl ring can enhance binding affinity for some targets by participating in favorable interactions within the binding pocket. mdpi.com

Steric factors, which relate to the size and shape of the substituent, are equally important. A bulky group may provide beneficial van der Waals interactions if it fits well within a hydrophobic pocket, but it can also cause steric hindrance that prevents the molecule from adopting the optimal conformation for binding. nih.gov In some cases, conformational isomerism arising from rotational restrictions around an amide bond can be observed, which is a significant factor in structure-based drug design. researchgate.net

| Functional Group Type | Contribution | Example/Observation | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Electronic | Enhanced effectiveness of aminobisphosphonates as PYCR1 inhibitors, particularly in the meta position. | mdpi.com |

| Electron-Donating Groups (EDGs) | Electronic | Detrimental for PYCR1 inhibitors but favorable in the para position for other targets. | nih.govmdpi.com |

| Bulky/Lipophilic Groups | Steric | Lipophilic substitutions at C-1 or C-4 were favorable for 17β-HSD1 inhibition. | bath.ac.uknih.gov |

| N-arylacyl groups | Steric/Electronic | Can lead to two major conformational rotamers due to restricted rotation around the amide bond. | researchgate.net |

Enantioselectivity in Molecular Interactions and Binding

Since the C-3 position in 3-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral center, these compounds exist as a pair of enantiomers (R and S forms). Biological systems, particularly protein binding sites, are themselves chiral, often leading to significant differences in how each enantiomer interacts with the target. This phenomenon, known as enantioselectivity, is a critical aspect of SAR.

In many cases, one enantiomer is significantly more potent than the other. For example, in a series of 4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols developed as norepinephrine (B1679862) potentiators, high enantioselectivity was observed. nih.gov The activity resided almost exclusively in the 4R series of enantiomers, while the 4S-enantiomers were inactive. nih.gov Similarly, for 1-aryl-THIQ derivatives targeting the NMDA receptor, the (S)-configured enantiomer was found to be almost 90 times more potent than its corresponding (R)-enantiomer. nih.gov This highlights the importance of stereochemistry in drug design, as synthesizing the single, active enantiomer can lead to a more potent and selective drug with a cleaner pharmacological profile.

Development of Pharmacophore Models for Targeted Research

As SAR data from various analogs are collected, this information can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.com

For a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives acting as anticonvulsant agents, a 3D pharmacophore model was successfully generated. nih.govresearchgate.net The best model consisted of five key features:

Two hydrogen bond acceptors

Two hydrophobic features

One hydrophobic aromatic region

This model, which had a high correlation coefficient of 0.919, proved to be an effective tool for designing new anticonvulsant agents based on the tetrahydroisoquinoline scaffold. nih.govresearchgate.net Similarly, molecular modeling studies on 1-phenyl-tetrahydroisoquinolines as D1 dopamine antagonists were used to refine a working pharmacophore model for that specific receptor. psu.edu These models are invaluable computational tools that help researchers prioritize which new analogs to synthesize, saving time and resources in the drug discovery process.

Molecular Targets and Mechanisms of Action for 3 Phenyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Modulation of Tubulin Polymerization

Certain derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) have been identified as potent inhibitors of tubulin polymerization. nih.gov This mechanism is a critical target in cancer chemotherapy, as the disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. mdpi.com

Research has shown that specific substitutions on the tetrahydroisoquinoline core and the phenyl ring are crucial for anti-tubulin activity. For instance, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives, closely related to the tetrahydroisoquinoline scaffold, were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov Among these, compounds with specific hydroxylation and methoxylation patterns on the 1-phenyl ring demonstrated significant inhibitory effects. nih.gov Molecular docking studies have further elucidated the binding mode of these compounds to tubulin, helping to explain the observed structure-activity relationships. nih.gov

The antiproliferative activity of these compounds is often directly correlated with their ability to inhibit microtubule polymerization and to bind to the colchicine (B1669291) site on tubulin. ox.ac.ukbath.ac.uk However, structural modifications can profoundly affect this activity. For example, the introduction of a C1 phenyl group on certain substituted tetrahydroisoquinoline sulfamates was found to greatly decrease their antiproliferative effects, highlighting the sensitive nature of the structure-activity relationship in this class of compounds. ox.ac.ukbath.ac.uk

Table 1: Effect of Substitution on Antiproliferative Activity of Tetrahydroisoquinoline Derivatives

| Compound/Substitution | Effect on Antiproliferative Activity | Reference |

|---|---|---|

| C3 methyl-substituted sulfamate | ~10-fold more potent than non-methylated compound | ox.ac.uk |

Interaction with Neurotransmitter Systems and Receptors

The 3-phenyl-1,2,3,4-tetrahydroisoquinoline framework is a key pharmacophore for targeting various components of neurotransmitter systems, including ion channels and G-protein coupled receptors.

Derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their affinity to the phencyclidine (PCP) binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and neuronal function. nih.gov Antagonists of this receptor have therapeutic potential in a variety of neurological conditions. iipseries.org

Studies have revealed that the substitution pattern on both the aryl ring at position 1 and the tetrahydroisoquinoline nucleus significantly influences binding affinity. nih.gov A notable finding is the high degree of enantioselectivity exhibited by these compounds. For example, the (S)-enantiomer of a derivative bearing a 2-methylphenyl substituent at position 1 and a methyl group at position 8 showed an almost 90-fold higher affinity for the NMDA receptor's ion channel binding site compared to its corresponding (R)-enantiomer. nih.gov

One specific derivative, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427), has been characterized as a novel non-competitive NMDA receptor antagonist. nih.gov It binds to a single population of sites with a high affinity (Ki of 45.4 nM) and its binding is potentiated by the NMDA receptor co-agonists, L-glutamate and glycine. nih.gov The (+)-enantiomer of FR115427 displays a 100-fold higher affinity than the (-)-enantiomer, further underscoring the importance of stereochemistry for this interaction. nih.gov

Table 2: NMDA Receptor Binding Affinity of 1-Aryl-1,2,3,4-tetrahydroisoquinoline Derivatives

| Derivative | Configuration | Ki (µM) | Enantioselectivity ((R) vs (S)) | Reference |

|---|---|---|---|---|

| 8-methyl-1-(2-methylphenyl)-THIQ | (S) | 0.0374 | ~90-fold more potent than (R) | nih.gov |

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has been extensively explored as a source of dopamine (B1211576) receptor ligands, particularly as antagonists for the D1 receptor. nih.govnih.govpsu.edu These derivatives are considered ring-contracted analogues of the prototypical D1 antagonist, SCH23390. nih.gov Their affinity for D1 receptors is typically assessed through competitive binding assays using radiolabeled SCH23390. nih.govpsu.edu

The position of the phenyl group and substitutions on both the phenyl and tetrahydroisoquinoline rings are critical determinants of D1 receptor affinity and selectivity. nih.gov For instance, 1-phenyl derivatives generally exhibit higher D1 affinity than 4-phenyl or 1-benzyl analogues. nih.gov The presence of a 6-halo (chloro or bromo) substituent on the tetrahydroisoquinoline ring, similar to that in SCH23390, is favorable for D1 binding, whereas 6,7-dihydroxy substitution significantly reduces affinity. nih.govpsu.edu

Interestingly, while the (R)-configuration is optimal for the D1 antagonist activity of SCH23390, the tertiary N-methyl-1-phenyltetrahydroisoquinoline derivative shows the highest activity with the (S) absolute configuration. nih.gov These findings highlight the nuanced structural requirements for potent D1 receptor antagonism and demonstrate the importance of the nitrogen position and the orientation of the phenyl ring in modulating receptor affinity. nih.govpsu.edu

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have also been developed as selective antagonists for muscarinic acetylcholine (B1216132) receptors, particularly the M2 subtype. nih.gov The M2 receptor is predominantly found in the heart and is involved in the regulation of heart rate. nih.gov Selective M2 antagonists are of interest for treating conditions like bradycardia.

A series of derivatives incorporating a 5,11-dihydro-6H-pyrido[2,3-b] nih.govnih.govbenzodiazepin-6-one skeleton were synthesized and found to have high affinity for M2 receptors with low affinity for M3 receptors. nih.gov Structure-activity relationship studies indicated that a benzene (B151609) ring fused to a piperidine (B6355638) moiety and the length of the alkyl linker chain are crucial for high M2 affinity. nih.gov